Terephthalaldehyde 1,4-bis[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone
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Overview
Description
Terephthalaldehyde 1,4-bis[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone is a complex organic compound that features a combination of terephthalaldehyde and triazine derivatives
Preparation Methods
The synthesis of Terephthalaldehyde 1,4-bis[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone typically involves multiple steps:
Starting Materials: The synthesis begins with terephthalaldehyde and appropriate triazine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production: Industrial production methods may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Terephthalaldehyde 1,4-bis[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions may vary depending on the desired product.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of the original compound.
Scientific Research Applications
Terephthalaldehyde 1,4-bis[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Medicine: It may be explored for its potential therapeutic properties, including its role as an inhibitor or activator of specific biochemical pathways.
Industry: In the industrial sector, it can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Terephthalaldehyde 1,4-bis[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Terephthalaldehyde 1,4-bis[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone can be compared with other similar compounds:
Similar Compounds: Compounds such as terephthalaldehyde, triazine derivatives, and other hydrazones share structural similarities.
Uniqueness: The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C42H38N16O4 |
---|---|
Molecular Weight |
830.9 g/mol |
IUPAC Name |
2-N-[(Z)-[4-[(Z)-[[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl]methylideneamino]-4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C42H38N16O4/c1-25-5-11-33(21-27(25)3)47-39-49-37(45-31-13-17-35(18-14-31)57(59)60)51-41(53-39)55-43-23-29-7-9-30(10-8-29)24-44-56-42-52-38(46-32-15-19-36(20-16-32)58(61)62)50-40(54-42)48-34-12-6-26(2)28(4)22-34/h5-24H,1-4H3,(H3,45,47,49,51,53,55)(H3,46,48,50,52,54,56)/b43-23-,44-24- |
InChI Key |
JPDDUJGAAFWGRN-WSDAUVGYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C\C4=CC=C(C=C4)/C=N\NC5=NC(=NC(=N5)NC6=CC(=C(C=C6)C)C)NC7=CC=C(C=C7)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(C=C4)C=NNC5=NC(=NC(=N5)NC6=CC(=C(C=C6)C)C)NC7=CC=C(C=C7)[N+](=O)[O-])C |
Origin of Product |
United States |
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